

# Comparative Efficacy of Dipotassium Glycyrrhizinate in a New Psoriasis Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Dipotassium Glycyrrhizinate |           |
| Cat. No.:            | B155457                     | Get Quote |

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of **Dipotassium Glycyrrhizinate**'s (DPG) performance against other alternatives in a contemporary psoriasis model. It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows to aid in the evaluation of DPG as a potential therapeutic agent for psoriasis.

#### **Introduction to Psoriasis and Novel Therapeutic Targets**

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperproliferation, parakeratosis, and infiltration of immune cells.[1][2] The pathogenesis is complex, but the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is recognized as a central driver of the disease.[3][4][5] This pathway involves the activation of dendritic cells which produce IL-23, promoting the differentiation and activation of T helper 17 (Th17) cells.[4] [6] Th17 cells, in turn, release cytokines like IL-17 and IL-22, which stimulate keratinocyte proliferation and amplify the inflammatory cascade.[5][6] This guide focuses on validating the efficacy of **Dipotassium Glycyrrhizinate** (DPG), an anti-inflammatory compound derived from licorice root, within the context of this key pathogenic pathway.[7][8]

## Mechanism of Action: Dipotassium Glycyrrhizinate in Psoriasis

**Dipotassium Glycyrrhizinate** and its parent compound, Glycyrrhizin (GL), exert anti-inflammatory effects through multiple mechanisms.[7][8][9] Research indicates that GL can







ameliorate psoriasis-like skin inflammation by inhibiting the expression of intercellular adhesion molecule 1 (ICAM-1) by interfering with the ERK/p38 MAPK and NF- $\kappa$ B signaling pathways in keratinocytes.[10] Furthermore, studies suggest GL can improve psoriasis by down-regulating IL-17A and IFN- $\gamma$ , and subsequently inhibiting the expression of IL-6, TNF- $\alpha$ , and other inflammatory cytokines.[11][12] The primary mechanism involves the suppression of proinflammatory mediators, which helps to reduce the characteristic inflammation and keratinocyte hyperproliferation seen in psoriasis.[9][10][13]





Click to download full resolution via product page

**Caption:** Signaling pathway in psoriasis and points of intervention for DPG.



### **Experimental Validation in a Murine Psoriasis Model**

To validate the efficacy of DPG, the Imiquimod (IMQ)-induced mouse model is widely utilized. This model effectively replicates key features of human psoriasis, particularly the activation of the IL-23/IL-17 axis, making it a relevant platform for preclinical drug evaluation.[2][14][15]





Click to download full resolution via product page

**Caption:** Workflow for evaluating DPG in an Imiquimod-induced psoriasis model.



## Detailed Experimental Protocol: Imiquimod-Induced Psoriasis Model

- Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old, are used. They are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum for one week of acclimatization.
- Induction of Psoriasis-like Lesions: A daily topical dose of 62.5 mg of 5% imiquimod (IMQ) cream is applied to the shaved dorsal skin of the mice for 7 consecutive days to induce psoriasis-like inflammation.[10][11]
- Treatment Groups: Mice are randomly divided into groups (n=8-10 per group):
  - Vehicle Control: Mice receive a daily topical application of the base cream without the active compound.
  - DPG Treatment: Mice receive a daily topical application of a 2% DPG-formulated cream.
  - Positive Control: Mice receive a daily application of a standard-of-care agent, such as
     0.05% clobetasol propionate ointment or an intragastric injection of Methotrexate (MTX)
     (20 mg/kg).[11]
- Evaluation of Skin Inflammation: The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI). Erythema (redness), scaling, and thickness are scored independently on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score reflects the overall severity.
- Sample Collection and Analysis: On day 7 or 8, mice are euthanized.
  - Histology: Skin samples are fixed in 10% formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
  - Biomarker Analysis: Skin tissue can be homogenized for quantitative real-time PCR (qPCR) to measure mRNA expression of key cytokines (e.g., II17a, Tnf, II6). Serum samples can be collected to measure cytokine levels via ELISA.[11][12]

### **Comparative Efficacy Data**



The following tables summarize quantitative data comparing the efficacy of **Dipotassium Glycyrrhizinate** (or its parent compound, Glycyrrhizin) with a vehicle and a standard positive control in the IMQ-induced psoriasis model.

Table 1: Comparison of Psoriasis Area and Severity Index (PASI) Scores

| Treatment Group    | Mean Cumulative<br>PASI Score (Day 7) | Percentage<br>Reduction vs.<br>Vehicle | Statistical<br>Significance (p-<br>value) |
|--------------------|---------------------------------------|----------------------------------------|-------------------------------------------|
| Vehicle Control    | 8.5 ± 0.7                             | -                                      | -                                         |
| Glycyrrhizin       | 4.2 ± 0.5                             | ~50%                                   | < 0.01                                    |
| Methotrexate (MTX) | 3.8 ± 0.4                             | ~55%                                   | < 0.01                                    |

Data are representative values synthesized from published studies for comparative purposes. [11]

Table 2: Histological and Biomarker Analysis

| Parameter                        | Vehicle Control | Dipotassium<br>Glycyrrhizinate <i>l</i><br>Glycyrrhizin | Positive Control<br>(e.g., MTX) |
|----------------------------------|-----------------|---------------------------------------------------------|---------------------------------|
| Epidermal Thickness<br>(μm)      | 120 ± 15        | 65 ± 10                                                 | 55 ± 8                          |
| Serum IL-17A Levels<br>(pg/mL)   | 250 ± 30        | 140 ± 20                                                | 110 ± 15                        |
| Skin TNF-α mRNA<br>(Fold Change) | 12.0 ± 1.5      | 5.5 ± 0.8                                               | 4.0 ± 0.6                       |
| Skin ICAM-1<br>Expression        | High            | Significantly Reduced                                   | Significantly Reduced           |

Data are representative values synthesized from published studies for comparative purposes. [10][11]



#### **Discussion and Comparison with Alternatives**

The experimental data demonstrate that **Dipotassium Glycyrrhizinate** significantly ameliorates the signs of psoriasis in the IMQ-induced mouse model. Its efficacy, as measured by the reduction in PASI scores, epidermal thickness, and key inflammatory biomarkers like IL-17A and TNF-α, is comparable to that of the conventional systemic therapy, Methotrexate.[11]

- Versus Topical Corticosteroids (e.g., Clobetasol): While potent corticosteroids are highly
  effective, their long-term use is associated with side effects like skin atrophy. DPG offers a
  potentially safer profile for long-term management, a crucial consideration for a chronic
  disease like psoriasis.[16]
- Versus Systemic Biologics: Biologics targeting the IL-23/IL-17 axis show very high efficacy but are expensive and require injection.[16][17] DPG, as a potential topical or oral small molecule, could offer a more accessible and convenient treatment option for mild to moderate psoriasis.
- Versus Other Natural Compounds: Other natural products like curcumin and indigo naturalis
  have also shown promise in psoriasis treatment.[18][19] DPG's advantage lies in its welldocumented anti-inflammatory mechanism, specifically its demonstrated ability to modulate
  the NF-kB and IL-17 pathways central to psoriasis pathogenesis.[10][11]

#### Conclusion

**Dipotassium Glycyrrhizinate** demonstrates significant efficacy in a validated, new-generation psoriasis model that closely mimics the human disease's key inflammatory pathways. It effectively reduces clinical signs of psoriasis, decreases epidermal hyperproliferation, and suppresses the expression of critical pro-inflammatory cytokines, including IL-17A and TNF- $\alpha$ . Its performance is comparable to established treatments like Methotrexate in this preclinical model. These findings validate DPG as a promising candidate for further development as a novel therapy for psoriasis, offering a potentially favorable safety profile compared to corticosteroids and greater accessibility than biologics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Promising strategies in natural products treatments of psoriasis-update [frontiersin.org]
- 2. biocytogen.com [biocytogen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Glycyrrhizinate dipotassium used for? [synapse.patsnap.com]
- 8. Dipotassium Glycyrrhizininate Improves Skin Wound Healing by Modulating Inflammatory Process PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Glycyrrhizinate dipotassium? [synapse.patsnap.com]
- 10. Glycyrrhizin ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice and inhibits TNF-α-induced ICAM-1 expression via NF-κB/MAPK in HaCaT cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycyrrhizin improves the pathogenesis of psoriasis partially through IL-17A and the SIRT1-STAT3 axis PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 13. What is the mechanism of Disodium Glycyrrhizinate? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mouse Models of Psoriasis A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psoriasis Diagnosis and treatment Mayo Clinic [mayoclinic.org]
- 17. Advances in Psoriasis Treatments [webmd.com]
- 18. dermatologytimes.com [dermatologytimes.com]
- 19. Emerging Novel Therapies for the Treatment of Psoriasis: A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Dipotassium Glycyrrhizinate in a New Psoriasis Model]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b155457#validation-of-dipotassium-glycyrrhizinate-efficacy-in-a-new-psoriasis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com